molecular formula C8H15NO2 B12273986 (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B12273986
M. Wt: 157.21 g/mol
InChI Key: QHOANVQGVBKRAT-QMMMGPOBSA-N
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Description

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization can be scaled up for industrial applications, ensuring the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules . Additionally, it has been explored for its potential pharmacological activities, including its use in drug discovery and development .

Mechanism of Action

The mechanism of action of (3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors, potentially modulating their activity and leading to various biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3S)-3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1

InChI Key

QHOANVQGVBKRAT-QMMMGPOBSA-N

Isomeric SMILES

C1CN2CCC1[C@](C2)(CO)O

Canonical SMILES

C1CN2CCC1C(C2)(CO)O

Origin of Product

United States

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